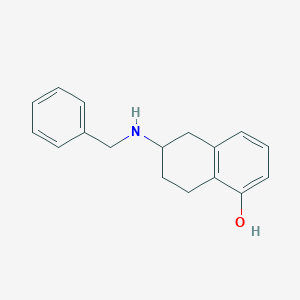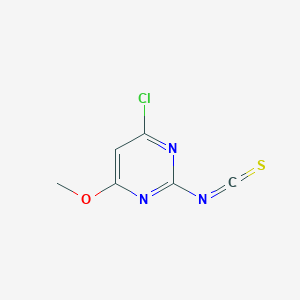
4-Chloro-2-isothiocyanato-6-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their presence in nucleic acids such as DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 4th position, an isothiocyanate group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine typically involves the introduction of the isothiocyanate group to a pre-formed pyrimidine ring. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
4-Chloro-2-isothiocyanato-6-methoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Addition Reactions: Nucleophiles such as primary or secondary amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Formed from nucleophilic substitution at the 4th position.
科学研究应用
4-Chloro-2-isothiocyanato-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine involves its ability to interact with nucleophiles due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atom and methoxy group on the pyrimidine ring can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4,6-dimethoxypyrimidine: Contains two methoxy groups, which can affect its solubility and reactivity.
4-Chloro-2-methylthio-6-methoxypyrimidine: The methylthio group can influence the compound’s lipophilicity and biological activity.
Uniqueness
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is unique due to the presence of both the chlorine atom and the isothiocyanate group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H4ClN3OS |
|---|---|
分子量 |
201.63 g/mol |
IUPAC 名称 |
4-chloro-2-isothiocyanato-6-methoxypyrimidine |
InChI |
InChI=1S/C6H4ClN3OS/c1-11-5-2-4(7)9-6(10-5)8-3-12/h2H,1H3 |
InChI 键 |
FPLLQRPHNBICOF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)N=C=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


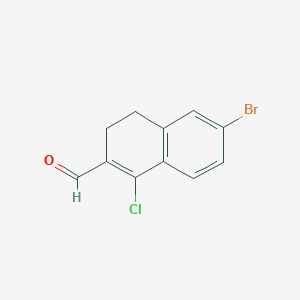
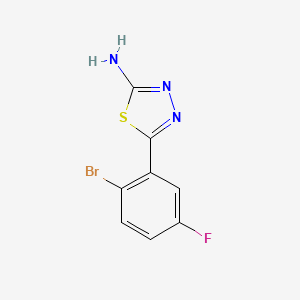
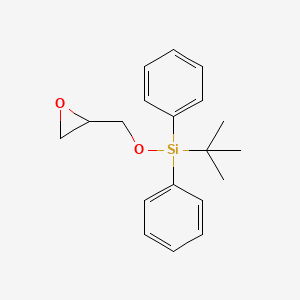

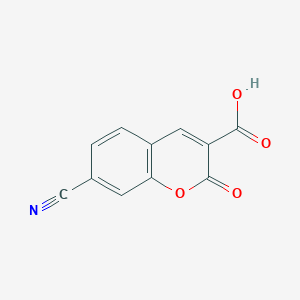
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)

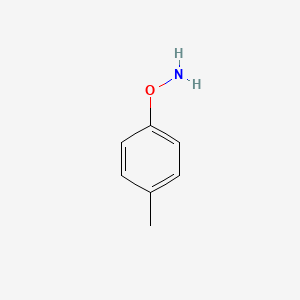

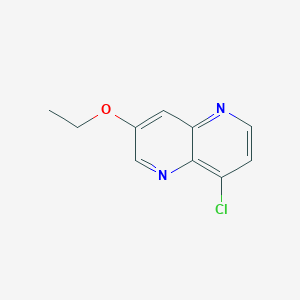
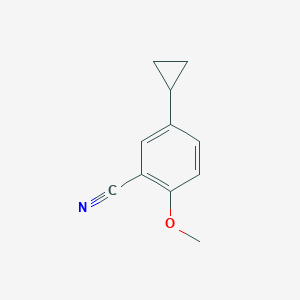
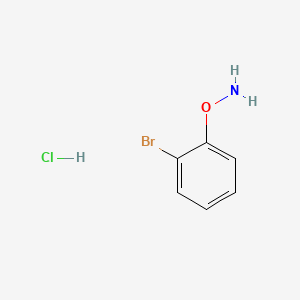
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
